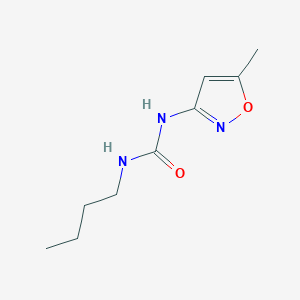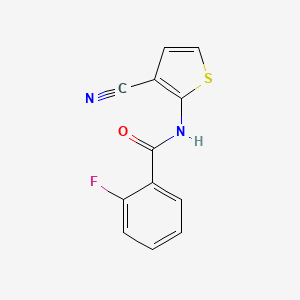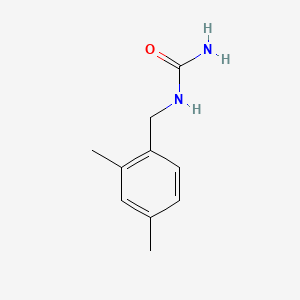
Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-butyl-N’-(5-methyl-3-isoxazolyl)- is a chemical compound that has gained significant attention in various fields, including medical, environmental, and industrial research. This compound belongs to the family of isoxazole derivatives, which are known for their wide spectrum of biological activities and therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, N-butyl-N’-(5-methyl-3-isoxazolyl)-, can be achieved through various methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method is practically simple, mild, and efficient, allowing for the synthesis of N-substituted ureas in good to excellent yields with high chemical purity .
Industrial Production Methods: Industrial production methods for N-substituted ureas often involve the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are influenced by economy and ease of execution, providing little consideration for environmental impacts . there is a growing emphasis on developing resource-efficient and environment-friendly synthetic processes for manufacturing these compounds .
Análisis De Reacciones Químicas
Types of Reactions: Urea, N-butyl-N’-(5-methyl-3-isoxazolyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . The isoxazole ring in the compound imparts different activities depending on the substitution of various groups .
Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from the reactions of Urea, N-butyl-N’-(5-methyl-3-isoxazolyl)- depend on the specific reaction conditions and reagents used . These products often exhibit diverse biological activities and therapeutic potential .
Aplicaciones Científicas De Investigación
Urea, N-butyl-N’-(5-methyl-3-isoxazolyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various compounds with promising biological activities . In biology and medicine, it has been studied for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . Additionally, it has applications in the industrial sector, particularly in the development of new synthetic strategies and designing of new isoxazole derivatives .
Mecanismo De Acción
The mechanism of action of Urea, N-butyl-N’-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives have been shown to inhibit the phosphorylation of FLT3, leading to complete tumor regression in certain cancer models . The specific molecular targets and pathways involved depend on the particular biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Urea, N-butyl-N’-(5-methyl-3-isoxazolyl)- include other isoxazole derivatives such as N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea . These compounds share a common isoxazole ring structure and exhibit diverse biological activities .
Uniqueness: The uniqueness of Urea, N-butyl-N’-(5-methyl-3-isoxazolyl)- lies in its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and therapeutic potential . This compound’s unique structure allows for the development of new synthetic strategies and the design of new derivatives with promising biological activities .
Propiedades
IUPAC Name |
1-butyl-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-4-5-10-9(13)11-8-6-7(2)14-12-8/h6H,3-5H2,1-2H3,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAYSGRDULBOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=NOC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366659 |
Source


|
| Record name | Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55807-64-2 |
Source


|
| Record name | Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(N-methylacetamido)methyl]benzoic acid](/img/structure/B6612658.png)


![3-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-propanamine](/img/structure/B6612680.png)

![8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B6612695.png)

![ethyl N-[2-(ethylamino)acetyl]carbamate](/img/structure/B6612704.png)
![5-[[4-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]benzoyl]amino]-1,3-benzenedicarboxamide](/img/structure/B6612710.png)
![[3-(hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B6612716.png)




